molecular formula C11H7Cl2N3O B5607871 2,4-dichloro-N,N-bis(cyanomethyl)benzamide

2,4-dichloro-N,N-bis(cyanomethyl)benzamide

Cat. No. B5607871
M. Wt: 268.10 g/mol
InChI Key: PCXWGCXUXQOYSH-UHFFFAOYSA-N
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Description

The compound of interest, "2,4-dichloro-N,N-bis(cyanomethyl)benzamide," is likely to be a chemical of interest due to its unique substitution pattern, incorporating chloro, cyanomethyl, and benzamide functional groups. These groups suggest a compound that could be relevant in the synthesis of novel organic molecules, potentially useful in various chemical fields including materials science and pharmacology, excluding drug use and dosage aspects.

Synthesis Analysis

While specific synthesis details for "this compound" are not directly available, related research indicates that compounds with similar functional groups can be synthesized through multi-step organic synthesis involving halogenation, amidation, and cyanation reactions. For example, the synthesis of complex heterocyclic compounds often involves exploiting the reactivity of cyanomethylene functionality to construct new heterocycles (Mohamed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, typically involving techniques such as X-ray diffraction, provides insights into the arrangement of atoms within a molecule and its electronic structure. While specific data on "this compound" is lacking, similar analyses on related compounds reveal complex molecular geometries and interactions, such as hydrogen bonding and molecular conformations that could influence the compound's reactivity and properties (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Chemical reactions involving compounds with cyanomethyl and benzamide groups can be diverse, including nucleophilic addition reactions, condensation reactions, and more, depending on the reaction conditions and the presence of other functional groups. The reactivity of the cyanomethyl group, in particular, allows for the construction of new heterocycles and functionalized organic molecules (Mohamed et al., 2020).

properties

IUPAC Name

2,4-dichloro-N,N-bis(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-1-2-9(10(13)7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWGCXUXQOYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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